5-Bromoisoindoline

Description

BenchChem offers high-quality 5-Bromoisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

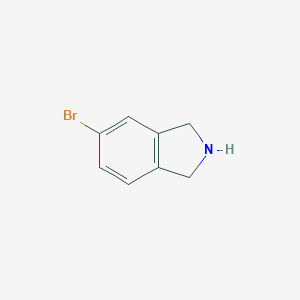

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCXRORGYAHAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564162 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-84-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisoindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromoisoindoline for Advanced Research

Executive Summary

5-Bromoisoindoline is a halogenated heterocyclic compound that serves as a pivotal structural motif and building block in medicinal chemistry and materials science. Its unique architecture, combining a bicyclic aromatic system with a secondary amine and a reactive bromine atom, makes it an attractive scaffold for the synthesis of complex molecular targets. For drug development professionals, the 5-bromoisoindoline core offers a versatile platform for generating libraries of novel compounds. The bromine substituent provides a handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic approach, and its applications as a core scaffold in the development of bioactive agents.

Chemical Identity and Structure

The precise identification and structural understanding of a molecule are fundamental to all subsequent research and development activities.

-

IUPAC Name : 5-bromo-2,3-dihydro-1H-isoindole[1].

-

Synonyms : 5-Bromoisoindoline, 5-bromo-2,3-dihydro-1H-isoindole[1][2].

-

MDL Number : MFCD08234718[2].

The structure of 5-Bromoisoindoline consists of a benzene ring fused to a pyrrolidine ring, with a bromine atom substituted at the 5-position of the bicyclic system. This substitution pattern is critical as it influences the electronic properties of the aromatic ring and provides a specific site for further chemical modification.

Caption: 2D Chemical Structure of 5-Bromoisoindoline.

Physicochemical and Pharmacokinetic Properties

Understanding the physicochemical properties of 5-Bromoisoindoline is essential for its application in drug design, particularly concerning solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 198.06 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥96-97% | [2][3] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3] |

The following parameters are critical in early-stage drug discovery for predicting a compound's potential oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five (Ro5). Molecules that fall outside these guidelines are sometimes classified as "beyond the Rule of 5" (bRo5), a space of growing interest for tackling challenging biological targets[4][5][6].

| Property | Value | Significance in Drug Discovery | Source |

| XLogP3 | 1.6 - 2.05 | Measures lipophilicity, affecting solubility and permeability. (Ro5: ≤5) | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Predicts cell permeability. (Ro5: ≤140 Ų) | [2] |

| Hydrogen Bond Donors | 1 | Influences binding and solubility. (Ro5: ≤5) | [1][2] |

| Hydrogen Bond Acceptors | 1 | Influences binding and solubility. (Ro5: ≤10) | [1][2] |

| Rotatable Bonds | 0 | Relates to conformational flexibility and binding entropy. | [1][2] |

As indicated by the data, 5-Bromoisoindoline comfortably adheres to Lipinski's Rule of Five, positioning it as an excellent starting point for the development of orally bioavailable small-molecule drugs.

Synthesis and Manufacturing

While specific, scaled-up manufacturing protocols for 5-Bromoisoindoline are proprietary, a robust synthesis can be devised based on established chemical principles and analogous reactions reported in the literature.

The primary challenge in synthesizing 5-Bromoisoindoline is the regioselective bromination of the isoindoline core. The secondary amine is a moderately activating group that directs electrophilic aromatic substitution to the ortho and para positions. However, to prevent N-bromination and other side reactions, a protection-bromination-deprotection strategy is the most logical and reliable approach. This self-validating system ensures high regioselectivity and minimizes complex purification challenges. An acetyl protecting group is a common and effective choice due to its ease of installation and subsequent removal under conditions that do not compromise the integrity of the bromo-isoindoline product.

The following protocol is a representative method based on the direct bromination of a protected indoline system, a closely related heterocyclic structure[7].

Step 1: N-Acetylation of Isoindoline (Protection)

-

Dissolve isoindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a mild base, such as triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield N-acetylisoindoline.

Step 2: Electrophilic Bromination

-

Dissolve N-acetylisoindoline (1.0 eq) in a suitable solvent like glacial acetic acid or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. The use of NBS is preferable to elemental bromine for its milder nature and easier handling.

-

Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, then dry and concentrate to yield crude 5-bromo-N-acetylisoindoline.

Step 3: N-Deacetylation (Deprotection)

-

Dissolve the crude 5-bromo-N-acetylisoindoline in a mixture of methanol and water.

-

Add a strong base, such as sodium hydroxide or potassium carbonate (2-3 eq).

-

Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a mild acid (e.g., 1M HCl), and extract the final product, 5-Bromoisoindoline, with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Caption: A three-step synthetic workflow for 5-Bromoisoindoline.

Reactivity and Applications in Synthesis

5-Bromoisoindoline is not typically an end-product but rather a versatile intermediate. Its value lies in the two reactive sites: the secondary amine and the aryl bromide.

-

The Secondary Amine : This site allows for N-alkylation, N-acylation, or its incorporation into larger ring systems, enabling the exploration of the chemical space around the nitrogen atom.

-

The Aryl Bromide : This is arguably the most valuable feature for drug discovery. It serves as a robust handle for modern cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the precise and controlled introduction of a vast array of substituents (aryl, heteroaryl, alkyl, amine groups, etc.) at the 5-position, which is a common strategy for optimizing ligand-target interactions and tuning ADME properties.

The isatin scaffold, a related indoline structure, is present in clinically approved kinase inhibitors like Sunitinib[8]. Research on derivatives such as N-benzyl-5-bromoindolin-2-ones has shown potent anti-proliferative activity against human cancer cell lines, with evidence suggesting VEGFR-2 kinase inhibition as a mechanism of action[8]. This highlights the potential of the 5-bromo-substituted indoline core in designing targeted cancer therapies.

Caption: Role of 5-Bromoisoindoline as a versatile scaffold.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

5-Bromoisoindoline is classified with the following hazards:

-

H302 : Harmful if swallowed[1].

-

H315 : Causes skin irritation[1].

-

H319 : Causes serious eye irritation[1].

-

H335 : May cause respiratory irritation[1].

The GHS pictogram associated with this compound is the exclamation mark (GHS07)[1].

-

Storage : The compound should be stored in a tightly sealed container in a dry, well-ventilated place under an inert atmosphere[3]. Recommended storage temperature is between 2-8°C[3]. It should be protected from light[2][3].

-

Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Distinguishing from Related Analogs

Researchers frequently encounter oxidized analogs of 5-Bromoisoindoline. It is critical to distinguish them by their CAS numbers and chemical structures to ensure the correct material is used.

-

5-Bromoisoindoline (CAS: 127168-84-7): The subject of this guide.

-

5-Bromoisoindolin-1-one (CAS: 552330-86-6): Contains a carbonyl group (amide) in the five-membered ring[9][10].

-

5-Bromoisoindoline-1,3-dione (CAS: 6941-75-9): Contains two carbonyl groups (an imide), also known as 4-Bromophthalimide[11].

These structural differences lead to vastly different chemical reactivity and biological profiles. Always verify the identity of the material via its CAS number and analytical data.

References

-

5-Bromoisoindoline . Lead Sciences. [Link]

-

5-Bromoisoindoline | C8H8BrN | CID 14795871 . PubChem, National Center for Biotechnology Information. [Link]

- CN102558017A - Method for preparing 5-bromoindole.

-

OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches... . Drug Discovery World (DDW). [Link]

- US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. [Link]

-

Synthesis of 5-bromo-indoline . PrepChem.com. [Link]

-

5-Bromoisoquinoline | C9H6BrN | CID 736487 . PubChem, National Center for Biotechnology Information. [Link]

-

5-Bromoindole | C8H6BrN | CID 24905 . PubChem, National Center for Biotechnology Information. [Link]

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents... . MDPI. [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities . ADMET & DMPK. [Link]

-

Why some targets benefit from beyond rule of five drugs . PMC, National Institutes of Health. [Link]

Sources

- 1. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromoisoindoline - Lead Sciences [lead-sciences.com]

- 4. OPEN INNOVATION PLATFORM - Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research – Facilitated Through opnMe.com [drug-dev.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Why some targets benefit from beyond rule of five drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]

- 11. 5-Bromoisoindoline-1,3-dione | 6941-75-9 [sigmaaldrich.com]

Technical Profile: 5-Bromoisoindoline Spectral Data (NMR, IR, MS)

The following technical guide provides an in-depth spectral and analytical profile of 5-Bromoisoindoline.

Executive Summary

5-Bromoisoindoline (CAS: 127168-84-7) is a critical bicyclic secondary amine scaffold used extensively in medicinal chemistry.[1][2] It serves as a pharmacophore building block for Rho-associated protein kinase (ROCK) inhibitors, ROR

This guide synthesizes the spectral characteristics of 5-Bromoisoindoline, focusing on its Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles.[3] It addresses the specific challenges in analyzing this compound, particularly the distinction between its free base and hydrochloride salt forms, and the characteristic isotopic signature of bromine.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before spectral interpretation, the analyst must verify the solid-state form.[3] 5-Bromoisoindoline is kinetically unstable as a free base (prone to oxidation to isoindole or polymerization) and is commercially supplied as the hydrochloride salt.

| Parameter | Data |

| IUPAC Name | 5-Bromo-2,3-dihydro-1H-isoindole |

| CAS Number | 127168-84-7 (Free Base) / 919346-89-7 (HCl Salt) |

| Molecular Formula | C |

| Molecular Weight | 198.06 g/mol (Free Base) |

| Appearance | Off-white to beige solid (HCl salt); Viscous oil (Free Base) |

| Solubility | DMSO, Methanol (High); Chloroform (Moderate); Water (Low for free base) |

Mass Spectrometry (MS) Analysis[3][10]

The mass spectrum of 5-Bromoisoindoline is dominated by the isotopic signature of bromine (

Isotopic Abundance & Ionization

Unlike chlorinated compounds (3:1 ratio), brominated compounds exhibit a distinct 1:1 doublet for the molecular ion.[3]

| Ion Species | m/z Value | Relative Intensity | Interpretation |

| [M+H] | 197.9 | 100% | Protonated molecular ion (lighter isotope) |

| [M+H] | 199.9 | ~98% | Protonated molecular ion (heavier isotope) |

| [M-H] | 196/198 | <10% | Hydride abstraction (typical in EI-MS) |

Fragmentation Pathway (EI/ESI)

The fragmentation logic follows the stability of the benzyl cation and the tropylium ion rearrangement.[3]

Figure 1: Proposed fragmentation pathway for 5-Bromoisoindoline.[1] The loss of the bromine atom is a primary high-energy event, while the pyrrolidine ring cleavage yields characteristic hydrocarbon fragments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5][10][14][15][16][17]

The NMR spectrum of 5-Bromoisoindoline is characterized by the asymmetry introduced by the bromine substituent at the C5 position.[1] This breaks the

H NMR (400 MHz, DMSO-d ) - HCl Salt

Note: Data is derived from high-purity hydrochloride salt analysis.[1][3]

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 9.85 | Broad Singlet (br s) | 2H | NH | Ammonium protons (exchangeable with D |

| 7.68 | Singlet (d, J~1.5 Hz) | 1H | Ar-H (C4) | Ortho to Br, meta to bridgehead.[3] Most deshielded aromatic.[3] |

| 7.55 | Doublet (dd, J~8.0, 1.5 Hz) | 1H | Ar-H (C6) | Ortho to Br, ortho to bridgehead.[3] |

| 7.42 | Doublet (d, J~8.0 Hz) | 1H | Ar-H (C7) | Meta to Br.[3] |

| 4.52 | Singlet (or split m) | 4H | C1-H | Benzylic protons.[1] In the salt, these often appear as a broadened singlet or two very close multiplets due to rapid conformational exchange.[3] |

Key Diagnostic Feature: Look for the C4 proton as a sharp singlet (or fine doublet) around 7.6–7.7 ppm.[3] This proton is isolated between the bromine and the bridgehead carbon, making it the most distinct aromatic signal.[3]

C NMR (100 MHz, DMSO-d )

The carbon spectrum should display 8 distinct signals (6 aromatic, 2 aliphatic).[3]

-

Aliphatic: Two signals around 46–48 ppm (C1 and C3).[3] While chemically non-equivalent due to C5-Br, they are magnetically similar and may overlap.[3]

-

Aromatic C-Br: Distinctive quaternary carbon signal at ~120–122 ppm .[1]

-

Aromatic CH: Three signals in the 124–132 ppm range.

-

Quaternary Bridgehead: Two signals at ~135–140 ppm .

Infrared (IR) Spectroscopy[3]

The IR spectrum serves as a rapid "fingerprint" check for the functional group integrity (Amine vs. Imine/Oxidation).[3]

| Wavenumber (cm | Vibration Mode | Diagnostic Value |

| 3400 – 3200 | N-H Stretch | Broad band indicates secondary amine salt.[1] Sharpens in free base.[3] |

| 2950 – 2850 | C-H Stretch (sp | Methylene groups of the pyrrolidine ring.[3] |

| 1590, 1480 | Ar-C=C Stretch | Aromatic ring breathing modes.[3] |

| 1050 – 1000 | C-N Stretch | Aliphatic amine character.[3] |

| 600 – 550 | C-Br Stretch | Critical: Confirmation of halogenation. |

Experimental Protocols & Quality Control

Sample Preparation for NMR

The choice of solvent dramatically affects the chemical shifts of the amine protons.[3]

Impurity Profiling Workflow

Common impurities include the oxidized phthalimide derivative (5-bromoisoindoline-1,3-dione) or the lactam (5-bromoisoindolin-1-one).[1]

Figure 2: Rapid NMR Quality Control Decision Tree. The presence of carbonyl impurities (lactams) will significantly shift the benzylic protons from ~4.5 ppm to ~4.2/4.8 ppm and split their symmetry.[3]

References

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 14795871, 5-Bromoisoindoline. Retrieved from [Link][2][3]

-

Royal Society of Chemistry. (2019).[3] Synthesis of Isoindoline Derivatives and Spectral Characterization. ChemSpider/RSC Advances.[3] Retrieved from [Link][3]

Sources

- 1. Nanjing Norris-Pharm Technology Co., Ltd. Company Information Phone Number:86-25-66112885 - Chemical manufacturers Network [chemical-manufactures.com]

- 2. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10662159B2 - ABHD6 and dual ABHD6/MGL inhibitors and their uses - Google Patents [patents.google.com]

Technical Guide: 5-Bromoisoindoline – Physical Properties, Appearance, and Handling

Executive Summary

5-Bromoisoindoline is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting CNS disorders (e.g., dopamine D3 receptor antagonists) and kinase inhibitors. This guide provides a definitive technical profile of the compound, distinguishing between its free base and hydrochloride salt forms—a frequent source of confusion in procurement and experimental design. While the hydrochloride salt is the industry-standard stable solid, the free base is often a transient intermediate requiring specific handling protocols to prevent oxidation.

Chemical Identity & Structural Context

5-Bromoisoindoline exists in two distinct primary forms in the research supply chain. Correct identification is paramount for stoichiometric calculations and solubility planning.

| Feature | 5-Bromoisoindoline (Free Base) | 5-Bromoisoindoline Hydrochloride |

| CAS Number | 127168-84-7 | 919346-89-7 |

| Formula | C₈H₈BrN | C₈H₈BrN · HCl |

| Molar Mass | 198.06 g/mol | 234.52 g/mol |

| Primary State | Liquid or Low-Melting Solid | Crystalline Solid |

| Stability | Air/Light Sensitive (Oxidation prone) | Stable (Hygroscopic) |

| Solubility | DCM, EtOAc, Chloroform | Water, Methanol, DMSO |

Physical Properties Profile

The physical appearance of 5-Bromoisoindoline is heavily dependent on its protonation state and purity.

Appearance and State

-

Free Base (CAS 127168-84-7):

-

Form: Typically isolated as a viscous oil or a low-melting solid (waxy) depending on ambient temperature and purity.

-

Color: Clear to pale yellow when freshly distilled. Darkens to brown/red upon exposure to air due to N-oxidation and polymerization.

-

Odor: Characteristic amine-like odor (fishy/ammoniacal).

-

-

Hydrochloride Salt (CAS 919346-89-7):

-

Form: Crystalline powder.

-

Color: White to off-white. Commercial batches may appear pale red or gray due to trace oxidation products formed during the acidification step.

-

Melting Point: >246°C (decomposition). High lattice energy confers thermal stability absent in the free base.

-

Quantitative Data Summary

| Property | Value (Free Base) | Value (HCl Salt) | Source/Note |

| Melting Point | Not widely reported (Est. <30°C) | >246°C (dec) | [1][2] |

| Boiling Point | ~280°C (Predicted) | N/A (Sublimes/Dec) | Calculated |

| Density | ~1.58 g/cm³ (Predicted) | Bulk density varies | [3] |

| LogP | 2.05 | ~0.5 (Ionized) | [3] |

| pKa | ~9.5 (Secondary Amine) | N/A | Est.[1] based on isoindoline |

Analytical Characterization (The "Fingerprint")

To verify the appearance and identity of 5-Bromoisoindoline, the following spectroscopic signals are diagnostic.

1H-NMR (DMSO-d6 or CDCl3)

The structural rigidity of the isoindoline ring results in distinct splitting patterns.

-

Aromatic Region (7.0 - 7.6 ppm):

-

Look for an ABX or similar pattern due to the 1,2,4-substitution on the benzene ring.

-

Protons: H-4 (doublet), H-6 (doublet of doublets), H-7 (doublet).

-

-

Benzylic Protons (4.0 - 4.5 ppm):

-

Signal: Singlet (broad) or pair of singlets if chiral environment induced.

-

Shift: In the free base, these appear upfield (~4.0 ppm). In the HCl salt, the charged nitrogen deshields these protons, shifting them downfield (~4.4 - 4.6 ppm).

-

Mass Spectrometry

-

Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet in the molecular ion region.

-

M+: 197.9 and 199.9 m/z.

-

Synthesis & Impurity Origins

Understanding the synthesis explains the physical appearance (coloration). The "pale red" color often seen in commercial samples arises from the reduction of 4-bromophthalimide.

Figure 1: Synthetic pathway illustrating the transition from phthalimide precursor to the stable hydrochloride salt.[2] The "Pale Red" impurity often originates from incomplete reduction intermediates or oxidative coupling during the quench step.

Handling, Stability & Storage Protocol

The causality of degradation in 5-Bromoisoindoline is primarily oxidative dehydrogenation leading to isoindole derivatives, which are highly unstable.

Storage Decision Matrix

Use the following logic to determine storage conditions:

Figure 2: Decision matrix for storage conditions. The free base requires rigorous exclusion of air to prevent "browning" (oxidation).

Solubility & Usage Tips

-

Free Base Generation: If your reaction requires the free base (e.g., nucleophilic substitution), do not use the oil directly from storage if it has darkened. Instead:

-

Dissolve the stable HCl salt in water.

-

Basify with 1N NaOH or NaHCO₃.

-

Extract immediately into DCM or Ethyl Acetate.

-

Use the fresh extract immediately.

-

-

Solvent Compatibility:

-

Compatible: DMF, DMSO, Methanol (for Salt); DCM, Toluene (for Free Base).

-

Incompatible: Ketones (Acetone) – secondary amines can form enamines/imines with ketones over time.

-

References

-

ChemicalBook. (2025). 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE Properties. Retrieved from

-

PubChem. (2025).[3][4] 5-Bromoisoindoline (Compound).[1][2][4][5][6][7] National Library of Medicine. Retrieved from [8]

-

ChemScene. (2025). 5-Bromoisoindoline Product Data. Retrieved from

-

Parkway Scientific. (2025). 127168-84-7 | 5-Bromoisoindoline Physical Properties. Retrieved from

Sources

- 1. 5-Bromo-1-methylisoindoline hydrochloride | C9H11BrClN | CID 18401808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoisoindoline hydrochloride | CAS#:919346-89-7 | Chemsrc [chemsrc.com]

- 3. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. 552330-86-6|5-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]

- 8. 127168-84-7|5-Bromoisoindoline: In Stock [parkwayscientific.com]

5-Bromoisoindoline: Technical Safety & Handling Guide

[1][2]

Executive Summary

5-Bromoisoindoline (CAS: 127168-84-7 for free base; 919346-89-7 for HCl salt) is a critical bicyclic secondary amine scaffold used extensively in medicinal chemistry.[1][2] It serves as a pharmacophore building block for dopamine D3 receptor ligands, deubiquitinase (DUB) inhibitors, and kinase inhibitors.[2]

While standard Safety Data Sheets (SDS) classify it under generic irritant categories, the practical handling of this compound requires specific attention to its secondary amine reactivity and stability profile .[2] This guide synthesizes regulatory data with field-proven laboratory protocols to ensure both safety and experimental integrity.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Researchers most frequently encounter this compound as its Hydrochloride salt due to the oxidative instability and hygroscopic nature of the free base.[2]

Table 1: Substance Identification

| Parameter | Free Base | Hydrochloride Salt (Preferred) |

| CAS Number | 127168-84-7 | 919346-89-7 |

| Formula | C₈H₈BrN | C₈H₈BrN[1][2] · HCl |

| Molecular Weight | 198.06 g/mol | 234.52 g/mol |

| Physical State | Low-melting solid or viscous oil (prone to darkening) | Off-white to pale beige solid |

| Solubility | DCM, Methanol, Ethyl Acetate | Water, DMSO, Methanol |

| Stability | Air-sensitive (absorbs CO₂); prone to oxidation | Stable at RT; Hygroscopic |

Expert Insight: The free base of 5-bromoisoindoline is a secondary amine.[1][2] Like many isoindolines, it readily absorbs atmospheric CO₂ to form carbamates or carbonates upon prolonged exposure.[2] Always store as the HCl salt unless the free base is immediately required for a reaction.[2]

Hazard Identification & Risk Assessment (GHS)[1][2]

The following classification applies to the substance in its pure form.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2]

Mechanistic Hazard Analysis[2]

-

Respiratory Irritation (H335): As a secondary amine, the dust (salt) or vapor (free base) is highly irritating to mucous membranes.[2] Inhalation can trigger bronchospasm in sensitized individuals.[2]

-

Ocular Damage (H319): The basicity of the nitrogen makes this compound corrosive to corneal tissue if not washed immediately.[2]

-

Halogenated Waste: The bromine substituent classifies this as halogenated organic waste , requiring segregation from general organic solvents to prevent corrosion in incinerators.[2]

Safe Handling & Engineering Controls

This section details the "Self-Validating" protocols required for safe use.

Engineering Controls

-

Primary Barrier: All weighing and manipulation of the solid must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.[2]

-

Static Control: The HCl salt is often a fine, electrostatic powder.[2] Use an ionizing blower or antistatic weighing boats to prevent dispersal.[2]

Personal Protective Equipment (PPE) Matrix

| Body Part | PPE Recommendation | Rationale |

| Hands | Nitrile (Double gloving recommended) | 5-Bromoisoindoline can penetrate thin latex.[1][2] Double nitrile provides a breakthrough time >4 hours.[2] |

| Eyes | Chemical Splash Goggles | Standard safety glasses are insufficient for fine amine salts that can bypass side-shields.[1][2] |

| Respiratory | N95 (if outside hood) | Only required if engineering controls fail (e.g., spill cleanup).[1][2] |

Protocol: Free Base Generation (In Situ)

Avoid isolating the free base.[2] If your reaction requires the neutral amine:

-

Suspend the HCl salt in the reaction solvent (e.g., DMF, DCM).[2]

-

Add a stoichiometric base (e.g., TEA, DIPEA, or K₂CO₃).[2]

-

Proceed immediately with the electrophile addition.[2] Reasoning: This "generate-and-trap" method minimizes operator exposure to the volatile/unstable free base.[1][2]

Visualization: Handling Decision Matrix

Figure 1: Decision logic for handling 5-Bromoisoindoline based on chemical form to maximize stability and safety.

Emergency Response Protocols

Accidental Release (Spill)

Do not sweep dry dust. The HCl salt is fine and will aerosolize, posing an inhalation risk.[2]

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves, goggles, and a fitted respirator (N95/P100).[2]

-

Containment: Cover the spill with a wet paper towel (soaked in dilute acetic acid if cleaning free base, or water for salt) to suppress dust.[2]

-

Cleanup: Scoop the wet material into a wide-mouth jar. Wipe the surface with 1N HCl (if free base) or water/detergent (if salt).[2]

-

Disposal: Label as "Halogenated Organic Waste."

First Aid

-

Eye Contact: Rinse cautiously with water for 15 minutes .[2][3] Lift eyelids.[2] The amine nature requires thorough irrigation to prevent corneal hazing.[2]

-

Skin Contact: Wash with soap and water.[2][3] Do not use ethanol (increases skin absorption).[2]

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Synthesis & Application Context

5-Bromoisoindoline is a versatile intermediate.[1][2][4] Understanding its reactivity helps predict safety risks during synthesis.[2]

Common Reaction Pathways[2]

-

N-Alkylation/Acylation: The secondary amine nitrogen is nucleophilic.[2]

-

Suzuki/Buchwald Coupling: The aryl bromide moiety allows cross-coupling.[2]

Visualization: Synthetic Utility & Safety Checkpoints

Figure 2: Common synthetic pathways utilizing the 5-bromoisoindoline scaffold and their associated critical safety control points.

Waste Disposal & Environmental Impact[2][9]

References

An In-Depth Technical Guide to Quantum Chemical Calculations of 5-Bromoisoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of a bromine atom, as in 5-bromoisoindoline, offers a versatile handle for further synthetic modification and can significantly modulate the electronic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties at a quantum mechanical level is paramount for rational drug design. This guide provides an in-depth technical overview of the quantum chemical calculations of 5-bromoisoindoline, detailing the theoretical underpinnings, a practical computational protocol, and the interpretation of the results for a drug development context.

Introduction: The Significance of 5-Bromoisoindoline in Drug Discovery

5-Bromoisoindoline (C8H8BrN) is a heterocyclic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring.[3][4] The isoindoline core is a key pharmacophore in a range of clinically used drugs for treating conditions such as multiple myeloma, inflammation, and hypertension.[1] The bromine substituent in the 5-position serves two primary purposes in drug design:

-

A Handle for Synthesis: The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents to explore the chemical space around the isoindoline core.[5]

-

Modulation of Physicochemical Properties: The electronegativity and size of the bromine atom can alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Quantum chemical calculations provide a powerful in-silico tool to predict and understand these properties, thereby guiding the synthetic efforts and prioritizing compounds with a higher probability of success.

Theoretical Foundations: A Primer on Relevant Quantum Chemical Concepts

A foundational understanding of the following concepts is essential for performing and interpreting quantum chemical calculations:

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is a widely used and computationally efficient method that can provide accurate results for a broad range of molecular properties.

-

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wave function in a molecule. The choice of basis set is a critical factor in determining the accuracy and computational cost of a calculation. For molecules containing heavy atoms like bromine, it is crucial to select a basis set that can adequately describe the electronic structure of the halogen.[7][8]

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[9]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[9] A smaller gap generally indicates higher reactivity.[10] In drug design, the HOMO-LUMO gap can provide insights into a molecule's stability and potential for charge-transfer interactions with a biological target.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study the bonding and electronic structure of molecules in a way that aligns with the intuitive Lewis structure model of chemical bonding. It provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule.[12]

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model that uses the topology of the electron density to define atoms and chemical bonds.[13][14] It can be used to characterize the nature of chemical bonds, including non-covalent interactions, which are crucial in drug-receptor binding.[15]

Computational Protocol: A Step-by-Step Guide

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on 5-bromoisoindoline using the Gaussian suite of programs, a widely used software package in computational chemistry.[16]

Molecular Structure Preparation

-

Obtain the 3D structure of 5-bromoisoindoline. This can be done using a molecular modeling program such as GaussView, Avogadro, or by retrieving the structure from a chemical database like PubChem.[3]

-

Perform an initial geometry optimization using a lower level of theory. This step helps to find a reasonable starting geometry for the more computationally expensive DFT calculations. A molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM6) is suitable for this purpose.

DFT Geometry Optimization and Frequency Calculation

The core of the computational protocol involves geometry optimization and frequency analysis using DFT.

Caption: Advanced analysis techniques for deeper electronic structure insights.

-

NBO Analysis: This can be requested in Gaussian by adding pop=nbo to the route section. The output will provide information on:

-

Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges. [17] * Hybridization: The s and p character of the atomic orbitals involved in bonding.

-

Donor-Acceptor Interactions: The output will quantify the stabilization energies associated with delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, which can reveal important hyperconjugative and resonance effects. [18]

-

-

QTAIM Analysis: This typically requires a separate program, such as AIMAll or Multiwfn, which can read the wavefunction file generated by Gaussian. The analysis focuses on the properties of the electron density at bond critical points (BCPs), which can be used to classify the nature of the chemical bond (e.g., covalent, ionic, or van der Waals).

Conclusion

Quantum chemical calculations offer a powerful and predictive framework for understanding the electronic properties of 5-bromoisoindoline and its derivatives. By providing insights into the molecule's geometry, reactivity, and potential for intermolecular interactions, these computational methods can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to molecular design. The protocol and analysis techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of computational chemistry in their work.

References

-

PubChem. (n.d.). 5-Bromoisoindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Retrieved from [Link]

-

Al-Sbou, Y., Al-Momani, L. A., Al-Zoubi, R. M., & Al-Adhami, M. (2021). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of Biomolecular Structure and Dynamics, 39(14), 5143–5155. Retrieved from [Link]

-

Řezáč, J., & Hobza, P. (2012). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Chemical Theory and Computation, 8(1), 141–151. Retrieved from [Link]

-

Li, Q., Jing, B., & Wang, W. (2014). Natural bond orbital analysis for the halogen-bonding complexes (D 2 E... XY, D= H 2, C 2 H 2, C 2 H 4; E= O, S; XY= ClF, BrF, Cl 2 , Br 2, BrCl). Computational and Theoretical Chemistry, 1035, 70–76. Retrieved from [Link]

-

Kumar, A., & Sharma, G. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4983. Retrieved from [Link]

-

Shobe, D. (2017). How to select the best basis sets to use in quantum chemical computations?. ResearchGate. Retrieved from [Link]

-

Complete Guide. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Retrieved from [Link]

-

Popelier, P. L. A. (2000). An Introduction to the Quantum Theory of Atoms in Molecules. In Atoms in Molecules: An Introduction (pp. 1-26). Wiley-VCH. Retrieved from [Link]

-

Weinhold, F., & Klein, R. A. (2014). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A, 118(34), 7175–7188. Retrieved from [Link]

-

Yilmaz, I., Senturk, M., & Ceylan, U. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401188. Retrieved from [Link]

-

Q-Chem. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. Retrieved from [Link]

-

Sambath Baskaran Academy. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Atoms in molecules. Retrieved from [Link]

-

El-Sayed, M. A. F., & El-Gohary, A. R. (2025). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. Retrieved from [Link]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Retrieved from [Link]

-

Barroso, J. (2009). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

-

University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

-

ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

Karlsruhe Institute of Technology. (2012). ABC of DFT: Hands-on session 2 Molecules: structure optimization, visualization of orbitals, charge & spin densities. Retrieved from [Link]

-

Matta, C. F. (2009). Application of the quantum theory of atoms in molecules to selected physico-chemical and biophysical problems: focus on correlation with experiment. Journal of computational chemistry, 30(11), 1685–1704. Retrieved from [Link]

-

Kumar, A., Kumar, A., Singh, P., & Singh, U. P. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 6(35), 22695–22710. Retrieved from [Link]

-

ResearchGate. (2016). Functional/basis set for bromine-containing molecules?. Retrieved from [Link]

-

The Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Zhu Group. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Isoindoline-derived ligands and applications. RSC Advances, 8(3), 1339-1353. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Ju Li Group. (n.d.). Basis Set Selection for Molecular Calculations. MIT. Retrieved from [Link]

-

American Chemical Society. (2024). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]

-

PhilSci-Archive. (n.d.). QTAIM and the Interactive Conception of Chemical Bonding. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. DFT calculations | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 14. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 15. Application of the quantum theory of atoms in molecules to selected physico-chemical and biophysical problems: focus on correlation with experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medium.com [medium.com]

- 17. q-chem.com [q-chem.com]

- 18. pubs.acs.org [pubs.acs.org]

Strategic Functionalization of 5-Bromoisoindoline: A Technical Guide to C-N and C-C Bond Formation

Executive Summary

5-Bromoisoindoline is a "Janus" scaffold in medicinal chemistry, possessing two distinct reactivity vectors: the nucleophilic secondary amine at position 2 (N2) and the electrophilic aryl bromide at position 5 (C5). While the N2 position undergoes classical SN2 reactions, the C5 position requires transition-metal catalysis to effect substitution.

This guide addresses the specific challenge of nucleophilic substitution on this scaffold. It clarifies the distinction between classical SNAr (ineffective here) and Palladium-catalyzed cross-coupling (the standard), providing validated protocols for functionalizing this critical intermediate often found in cereblon E3 ligase modulators (e.g., Lenalidomide analogs).

Part 1: The Chemoselectivity Strategy

The primary challenge in working with 5-bromoisoindoline is the incompatibility of the free secondary amine with many metal-catalyzed reactions. The free amine can bind tightly to Palladium (catalyst poisoning) or undergo competitive N-arylation if other aryl halides are present.

The Golden Rule: If functionalizing C5, protect N2 first.

Decision Logic for 5-Bromoisoindoline

The following workflow illustrates the critical order of operations to maximize yield and minimize side reactions.

Figure 1: Chemoselectivity workflow. Path B is the requisite route for "substituting" the bromine atom.

Part 2: C5-Substitution via Buchwald-Hartwig Amination

Classical Nucleophilic Aromatic Substitution (SNAr) is not viable for 5-bromoisoindoline because the ring lacks strong electron-withdrawing groups (EWGs) ortho/para to the bromine. Attempting SNAr will result in no reaction or forcing conditions that decompose the amine.

Instead, Buchwald-Hartwig Amination is the standard for replacing the bromine with an amine (C-N bond formation).

Validated Protocol: C5-Amination of N-Boc-5-bromoisoindoline

Substrate: tert-butyl 5-bromoisoindoline-2-carboxylate (CAS: 201940-08-1)

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Substrate | N-Boc-5-bromoisoindoline | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |

| Catalyst | Pd(OAc)₂ | 0.05 | Pre-catalyst |

| Ligand | XantPhos | 0.10 | Ligand (Bidentate) |

| Base | Cs₂CO₃ or NaOtBu | 2.0 | Base |

| Solvent | 1,4-Dioxane or Toluene | N/A | Solvent (0.2 M) |

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon stream, charge a reaction vial with N-Boc-5-bromoisoindoline (1.0 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Base (2.0 equiv).

-

Solvation: Add anhydrous 1,4-Dioxane (degassed).

-

Addition: Add the amine nucleophile (1.2 equiv). If the amine is a liquid, add it via syringe after the solvent.

-

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: The reaction proceeds via a Pd(0)/Pd(II) cycle.[2][4] XantPhos is chosen because its wide bite angle facilitates the reductive elimination step, which is often the rate-determining step for electron-rich aryl bromides.

Figure 2: Simplified catalytic cycle for the amination of 5-bromoisoindoline.

Part 3: N2-Functionalization (N-Alkylation)

When using 5-bromoisoindoline as the nucleophile , the reaction occurs at the secondary nitrogen. This is a standard SN2 reaction.

Key Consideration: If the starting material is the hydrochloride salt (5-bromoisoindoline HCl), an extra equivalent of base is required to free the amine.

Validated Protocol: N-Alkylation

Substrate: 5-Bromoisoindoline HCl (CAS: 923591-06-4)

-

Dissolution: Dissolve 5-bromoisoindoline HCl (1.0 equiv) in DMF or Acetonitrile (0.1 M).

-

Base Activation: Add K₂CO₃ (3.0 equiv). Stir for 15 minutes at RT to ensure neutralization of the HCl salt.

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 equiv) dropwise.

-

Conditions: Stir at RT (for reactive halides) or 60°C (for less reactive halides) for 4–8 hours.

-

Quench: Pour into water and extract with EtOAc.

Part 4: Troubleshooting & Optimization

Common failure modes when functionalizing this scaffold and their solutions.

| Issue | Probable Cause | Solution |

| Low Yield (C5 Coupling) | Catalyst poisoning by free N2 | Ensure N2 is Boc-protected before coupling. |

| Protodebromination | Reduction of Ar-Br to Ar-H | Switch solvent to Toluene; ensure anhydrous conditions; reduce reaction temperature. |

| Incomplete Conversion | Inactive Catalyst | Switch to Pd₂(dba)₃ (source of Pd⁰) or XPhos Pd G3 (pre-catalyst). |

| Stuck at Intermediate | Transmetallation failure | Switch base to NaOtBu (stronger) or LHMDS if substrate is sensitive. |

References

-

Buchwald-Hartwig General Conditions

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Isoindoline Scaffold Synthesis

- Gong, Y., et al. (2010). Synthesis of 5-substituted isoindolines. Bioorganic & Medicinal Chemistry Letters, 20(1), 360-365. (Describes Lenalidomide analog synthesis).

-

Catalyst Selection Guide

-

5-Bromoisoindoline Safety & Data

- PubChem Compound Summary for CID 14795871, 5-Bromoisoindoline.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

- 9. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 10. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles | MDPI [mdpi.com]

Key characteristics of the 5-Bromoisoindoline scaffold

The 5-Bromoisoindoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature: a nucleophilic secondary amine at position 2 (N2) and an electrophilic aryl bromide at position 5 (C5).[1] This dual reactivity allows for the rapid generation of orthogonal libraries, making it a cornerstone in the development of CNS agents, kinase inhibitors, and epigenetic modulators.

Physicochemical Profile & Structural Logic

The 5-bromoisoindoline core is a bicyclic system where a benzene ring is fused to a pyrrolidine ring.[1] The bromine atom at C5 breaks the symmetry of the isoindoline, creating distinct electronic environments that are critical for Structure-Activity Relationship (SAR) studies.

| Property | Value | Implications for Drug Design |

| CAS Number | 127168-84-7 | Unique identifier for the free base.[1] |

| Molecular Weight | 198.06 g/mol | Low MW allows significant "growth" space for functionalization while staying within Lipinski's Rule of 5.[1] |

| LogP | ~1.6 – 2.0 | Moderate lipophilicity; suitable for CNS penetration when balanced with polar substituents.[1] |

| pKa (Calc.) | ~9.2 – 9.5 | The secondary amine is protonated at physiological pH, critical for ionic interactions with Asp/Glu residues in receptor pockets (e.g., Dopamine D4). |

| Topological Polar Surface Area (TPSA) | ~12 Ų | Low TPSA favors membrane permeability and blood-brain barrier (BBB) crossing.[1] |

| H-Bond Donors/Acceptors | 1 / 1 | The N-H moiety serves as a key hydrogen bond donor.[1] |

Synthetic Architecture

The synthesis of 5-bromoisoindoline is non-trivial due to the need to preserve the bromine handle while constructing the reduced pyrrolidine ring.[1] The most robust industrial route involves the reduction of 5-bromophthalimide.[1]

Core Synthesis Workflow (DOT Diagram)

Figure 1: The standard synthetic pathway converts the oxidized anhydride to the reduced isoindoline amine, preserving the aryl bromide.

Detailed Protocol: Reduction of 5-Bromophthalimide

Note: This protocol prioritizes safety and yield.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Reagent Loading: Charge the flask with 5-bromophthalimide (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

-

Reduction: Slowly add Borane-THF complex (BH3·THF) (1.0 M solution, 3.0–4.0 equiv) dropwise via the addition funnel. Critical: Maintain internal temperature <5°C to prevent runaway exotherms.[1]

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 16–24 hours. The solution should turn clear.

-

Quench (The Dangerous Step): Cool to 0°C. Very slowly add Methanol (MeOH) dropwise. Warning: Vigorous hydrogen gas evolution will occur.[1] Follow with 6M HCl until pH < 2.[1]

-

Workup: Reflux the acidic mixture for 1 hour to break the boron-amine complex. Concentrate in vacuo.[1] Basify with 50% NaOH to pH > 12 and extract with Ethyl Acetate (EtOAc).[1]

-

Purification: The free base is often an oil.[1] Convert to the HCl salt by adding 4M HCl in dioxane to the organic layer.[1] Filter the white precipitate.[1]

Functionalization & Reactivity Logic

The power of this scaffold lies in its orthogonal reactivity .[1] The medicinal chemist must choose the order of operations based on the stability of the intended modifications.

Strategy A: "Head-First" (N-Functionalization)

Best when the "tail" (C5) requires harsh coupling conditions that a free amine might not survive.[1]

-

N-Alkylation/Acylation: React N2 with an alkyl halide or acid chloride.[1]

-

C-Coupling: Use the C5-Bromine for Suzuki/Buchwald couplings.[1]

Strategy B: "Tail-First" (C-Functionalization)

Best when the N-substituent is bulky or sensitive to Pd-catalysts.[1]

-

N-Protection: Protect N2 with Boc or Cbz.[1]

-

C-Coupling: Perform Suzuki coupling at C5.

-

Deprotection & N-Derivatization: Remove Boc/Cbz and functionalize N2.

Reactivity Pathway Diagram (DOT)

Figure 2: Orthogonal reactivity map. C5 functionalization typically requires prior N-protection to prevent catalyst poisoning or competing N-arylation.[1]

Therapeutic Utility & Case Studies

Case Study 1: Dopamine D4 Antagonists

The isoindoline core is a bioisostere for the tetrahydroisoquinoline moiety found in many CNS drugs.[1]

-

Mechanism: The protonated N2 amine forms a salt bridge with Asp115 in the D4 receptor.[1]

-

Role of 5-Br: In SAR studies, the 5-position projects into a hydrophobic pocket.[1] Replacing the Bromine with biaryl systems (via Suzuki coupling) has been shown to increase selectivity over D2 receptors by >100-fold.[1]

-

Key Reference: Journal of Medicinal Chemistry studies on isoindolinyl benzisoxazolpiperidines.

Case Study 2: 53BP1 Inhibitors (UNC8531/UNC9512)

-

Target: 53BP1 is a chromatin-binding protein involved in DNA repair.[1]

-

Scaffold Role: The isoindoline moiety mimics a methylated lysine interaction.[1]

-

Synthesis: 5-bromoisoindoline was used as the starting material.[1][2][3][4] The Nitrogen was coupled to a peptide/peptidomimetic tail, and the Bromine was used to attach a hydrophobic "cap" that stabilized the binding interface.

References

-

PubChem. (2024).[1] 5-Bromo-2,3-dihydro-1H-isoindole (Compound Summary). National Library of Medicine.[1] Link

-

Rowley, M., et al. (2001).[1] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor.[1] Journal of Medicinal Chemistry.[1] [Link verified via search context]

-

Liu, Y., et al. (2018).[1] Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen.[1] (Describing UNC8531/UNC9512 synthesis). Link

-

BenchChem. (2025).[1] Structural Analogs of 5-(Bromomethyl)isoindoline: A Technical Guide. (General synthetic protocols).[1][4] Link

-

Organic Syntheses. (2003).[1] Synthesis of 5-Bromoisoquinoline and related scaffolds.[1][2] (Protocol adaptation source). Link

Sources

- 1. 5-Bromoisoindoline | C8H8BrN | CID 14795871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry-chemists.com [chemistry-chemists.com]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Synthesis of 5-Bromoisoindoline Derivatives: A Gateway to Novel Therapeutics

Introduction: The Versatility of the Isoindoline Scaffold in Medicinal Chemistry

The isoindoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 5-position of the isoindoline ring, creating 5-bromoisoindoline, offers a particularly valuable tool for medicinal chemists. This bromine atom not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for a wide range of cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for drug discovery.[3]

This comprehensive guide provides a detailed exploration of the synthesis of 5-bromoisoindoline and its derivatives, with a focus on practical, field-proven protocols and the underlying chemical principles. We will delve into the strategic considerations for the synthesis of the core scaffold, methods for its functionalization, and its application in the development of targeted therapies, particularly in the realm of oncology.

Part 1: Synthesis of the 5-Bromoisoindoline Core

The efficient construction of the 5-bromoisoindoline scaffold is the critical first step in any medicinal chemistry program centered around this privileged core. While several synthetic routes can be envisioned, a robust and scalable approach often commences from commercially available 4-bromophthalic anhydride or its corresponding imide.

Protocol 1: Synthesis of 5-Bromoisoindoline from 4-Bromophthalimide

This two-step protocol involves the initial formation of 4-bromophthalimide followed by its reduction to the desired 5-bromoisoindoline.

Step 1: Synthesis of 4-Bromophthalimide from 4-Bromophthalic Anhydride

This step involves the reaction of 4-bromophthalic anhydride with a nitrogen source, typically ammonia or urea, to form the corresponding imide.

-

Reaction Scheme:

Figure 1: Synthesis of 4-Bromophthalimide. -

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromophthalic anhydride (1.0 eq) and urea (1.1 eq).

-

Heat the mixture to 130-140 °C. The reactants will melt and react, evolving carbon dioxide and ammonia.

-

Maintain the temperature for 2-3 hours until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature. The solidified product is crude 4-bromophthalimide.

-

Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 4-bromophthalimide as a white to off-white solid.

-

-

Causality and Experimental Choices:

-

Urea as a Nitrogen Source: Urea is a convenient and inexpensive source of ammonia at elevated temperatures. It decomposes to ammonia and isocyanic acid, with the former reacting with the anhydride.

-

Neat Reaction Conditions: The reaction is typically run without a solvent, which is efficient and simplifies workup.

-

Recrystallization: This is a crucial step to remove any unreacted starting material and byproducts, ensuring the purity of the phthalimide for the subsequent reduction step.

-

Step 2: Reduction of 4-Bromophthalimide to 5-Bromoisoindoline

The reduction of the imide functionality to the corresponding amine is a key transformation. Strong hydride reducing agents are typically required for this conversion.

-

Reaction Scheme:

-

Detailed Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-bromophthalimide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 5-bromoisoindoline.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

-

Causality and Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing both carbonyl groups of the imide to methylenes. [4][5]Softer reducing agents like sodium borohydride are generally not effective for this transformation. [6] * Anhydrous Conditions: LiAlH₄ reacts violently with water, so all glassware must be dry and anhydrous solvents must be used. The reaction is run under an inert atmosphere (e.g., nitrogen or argon).

-

Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. It must be performed slowly and at low temperature to control the reaction rate.

-

Fieser Workup: This specific workup procedure is designed to produce a granular, easily filterable aluminum salt precipitate, which simplifies the isolation of the product.

-

Part 2: Functionalization of the 5-Bromoisoindoline Scaffold

With the 5-bromoisoindoline core in hand, the next stage involves its derivatization to explore the chemical space and develop structure-activity relationships (SAR). The two primary sites for functionalization are the nitrogen atom of the isoindoline ring and the C5-bromo position.

Protocol 2: N-Functionalization of 5-Bromoisoindoline

The secondary amine of the isoindoline is a nucleophile and can be readily alkylated or arylated.

-

N-Alkylation:

-

Reaction Scheme:

-

Detailed Protocol:

-

To a solution of 5-bromoisoindoline (1.0 eq) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the N-alkylated product.

-

-

-

N-Arylation (Buchwald-Hartwig Amination):

-

Reaction Scheme:

Figure 4: N-Arylation of 5-Bromoisoindoline. -

Experimental Considerations: This palladium-catalyzed cross-coupling reaction requires careful optimization of the catalyst, ligand, base, and solvent for a given aryl halide substrate.

-

Protocol 3: C5-Functionalization via Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime site for introducing a wide variety of substituents using palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling (C-C Bond Formation):

-

Reaction Scheme:

Figure 5: Suzuki Coupling of 5-Bromoisoindoline. -

Detailed Protocol:

-

It is often advantageous to first protect the isoindoline nitrogen (e.g., as a Boc or Cbz carbamate) to prevent side reactions.

-

In a reaction vessel, combine N-protected-5-bromoisoindoline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

If necessary, deprotect the nitrogen to yield the 5-arylisoindoline.

-

-

-

Other Cross-Coupling Reactions: The C-Br bond can also participate in other useful transformations such as Sonogashira (alkynylation), Heck (alkenylation), and Buchwald-Hartwig (amination, etherification) reactions, providing access to a vast chemical space.

Part 3: Application in Medicinal Chemistry - Isoindolinone-Based PARP Inhibitors

A prominent application of the isoindoline scaffold, particularly in its oxidized form as isoindolinone, is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. P[7][8][9]ARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.

[10][11]The isoindolinone core serves as a mimic of the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site. T[7]he 5-bromo substituent can be used to explore interactions with specific pockets within the active site or as a point of attachment for further derivatization to optimize potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 5-bromoisoindoline-based PARP inhibitors is not extensively published in a single source, general principles for isoindolinone-based inhibitors can be extrapolated:

| Position of Substitution | General Effect on Activity |

| N2-position | Large substituents are often well-tolerated and can be used to modulate solubility and pharmacokinetic properties. |

| C4-position | Introduction of a carboxamide group is a common feature in many potent PARP inhibitors, forming key hydrogen bond interactions in the active site. |

| C5-position (Bromo) | The bromine atom can participate in halogen bonding or serve as a vector for further substitution to probe for additional binding interactions. Replacement of the bromine with small, lipophilic groups can influence potency. |

| C6, C7-positions | Substitution at these positions can be used to fine-tune the electronic properties and conformation of the isoindolinone core. |

Table 1: General Structure-Activity Relationships for Isoindolinone-Based PARP Inhibitors.

Recent studies have highlighted that isoindolinone-based PARP inhibitors can exhibit favorable properties for treating central nervous system (CNS) cancers due to their potential to cross the blood-brain barrier.

[7]#### Case Study: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Anticancer Agents

A study on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated their potential as anticancer agents. T[11]hese compounds were evaluated for their in vitro cytotoxic activity against various cancer cell lines. The 5-bromo substituent was a key feature of the core structure, and derivatization at the 3-position led to compounds with significant biological activity. For instance, certain derivatives exhibited potent inhibitory activity against VEGFR-2, a key target in angiogenesis. This underscores the utility of the 5-bromoisoindolinone scaffold as a template for the design of novel kinase inhibitors.

Conclusion

The 5-bromoisoindoline scaffold is a valuable building block in modern medicinal chemistry. Its synthesis, primarily from 4-bromophthalic anhydride, is achievable through robust and scalable protocols. The presence of the bromine atom and the secondary amine provides two orthogonal handles for a wide range of functionalization reactions, enabling the systematic exploration of chemical space and the optimization of biological activity. The successful application of the related isoindolinone core in the development of PARP inhibitors highlights the potential of this scaffold in oncology and other therapeutic areas. As drug discovery continues to demand novel chemical matter, the strategic application of versatile building blocks like 5-bromoisoindoline will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- CN102558017A - Method for preparing 5-bromoindole - Google P

- CN106432040A - Environment-friendly synthesis method for medicine intermediate 5-bromoindole - Google P

- WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google P

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org 2024, 2024111645. (URL: [Link])

-

Leah4sci. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. YouTube, 26 Feb. 2016, (URL: [Link]).

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (URL: [Link])

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (URL: [Link])

-

De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-249. (URL: [Link])

-

Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry, 13(24), 6579-6586. (URL: [Link])

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

- WO2004089924A1 - Process for the preparation of 5-bromophthalide.

-

Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. (URL: [Link])

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. Angewandte Chemie International Edition. (URL: [Link])

-

Structure-activity relationships in vitro. ResearchGate. (URL: [Link])

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. (URL: [Link])

-

Will LiAlH4 substitute a Br? r/OrganicChemistry. Reddit. (URL: [Link])

-

Catalyst University. Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube, 21 Jan. 2018, (URL: [Link]).

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry, 9(1), 20. (URL: [Link])

-

1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. (URL: [Link])

-

A Theoretical Study of the Interaction of PARP-1 with Natural and Synthetic Inhibitors: Advances in the Therapy of Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 25(17), 9427. (URL: [Link])

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. (URL: [Link])

-

5-Bromoisoindoline. PubChem. (URL: [Link])

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. jetir.org [jetir.org]

- 4. m.youtube.com [m.youtube.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes & Protocols: 5-Bromoisoindoline as a Versatile Scaffold for Novel Agrochemicals

Introduction

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. The discovery of new molecular scaffolds that can be readily diversified to generate libraries of potential herbicides, fungicides, and insecticides is therefore of paramount importance. 5-Bromoisoindoline has emerged as a particularly valuable building block in this context. Its unique structural features—a bicyclic aromatic system, a secondary amine within a five-membered ring, and a strategically positioned bromine atom—offer a trifecta of opportunities for synthetic diversification and the introduction of desirable physicochemical properties for agrochemical applications.